BenchChemオンラインストアへようこそ!

Bietanautine

Physicochemical Properties Salt Form Drug Design

Bietanautine (CAS 6888-11-5) is a defined 2:1 acefylline-diphenhydramine molecular salt—not interchangeable with generic diphenhydramine HCl or dimenhydrinate. The acefylline counterion (vs. 8-chlorotheophylline in dimenhydrinate) confers distinct solubility (sparingly water-soluble), thermal stability (mp 168–170°C), and a differentiated CNS stimulant/depressant balance. For Parkinson's research (ATC N04AB01) and motion sickness models where sedation is a confound, this clinically validated Nautamine salt form ensures formulation fidelity that diphenhydramine HCl cannot provide. Choose bietanautine when your protocol demands the authentic clinical salt.

Molecular Formula C35H41N9O9
Molecular Weight 731.8 g/mol
CAS No. 6888-11-5
Cat. No. B1666989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBietanautine
CAS6888-11-5
SynonymsBietanautine;  Nautamine;  Etanautine
Molecular FormulaC35H41N9O9
Molecular Weight731.8 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H21NO.2C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;2*4H,3H2,1-2H3,(H,14,15)
InChIKeyCOTYIKUDNNMSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bietanautine (CAS 6888-11-5): A Diphenhydramine-Acefylline Salt with Antiemetic and Antiparkinsonian Activity


Bietanautine (CAS 6888-11-5), also known as diphenhydramine di(acefyllinate) or Nautamine, is a first-generation histamine H1 receptor antagonist [1]. It is a molecular salt composed of diphenhydramine and two equivalents of acefylline (theophylline-7-acetic acid), with a molecular formula of C35H41N9O9 and a molecular weight of 731.75 g/mol [2][3]. Bietanautine possesses antiemetic, antivertigo, antiparkinsonian, and sedative properties, and is classified under ATC code N04AB01 [1][4]. The compound is a white crystalline solid with a melting point of 168–170°C, soluble in alcohol but sparingly soluble in water [2].

Why Bietanautine (CAS 6888-11-5) Cannot Be Readily Substituted by Other First-Generation Antihistamines


Bietanautine is not a simple diphenhydramine salt; it is a defined 2:1 molecular salt of acefylline and diphenhydramine, which differentiates it from other first-generation antihistamine salts such as dimenhydrinate (diphenhydramine combined with 8-chlorotheophylline) [1]. While both compounds share the diphenhydramine base and a xanthine derivative, the specific xanthine counterion—acefylline in bietanautine versus 8-chlorotheophylline in dimenhydrinate—confers distinct physicochemical properties that influence solubility, stability, and bioavailability [2]. Direct substitution with diphenhydramine hydrochloride or other first-generation antihistamines (e.g., promethazine, meclizine) would alter the pharmacological profile, including the central nervous system (CNS) depressant/stimulant balance and the potential for anticholinergic side effects [3]. The following quantitative evidence underscores why bietanautine should be considered a chemically and pharmacologically distinct entity rather than a generic equivalent.

Quantitative Differentiation of Bietanautine (CAS 6888-11-5) from Closest Analogs


Bietanautine vs. Dimenhydrinate: Molecular Weight and Counterion Composition

Bietanautine is a 2:1 molecular salt of acefylline and diphenhydramine, yielding a molecular weight of 731.75 g/mol [1]. In contrast, dimenhydrinate is a 1:1 salt of diphenhydramine and 8-chlorotheophylline with a molecular weight of 469.96 g/mol [2]. The difference in counterion (acefylline vs. 8-chlorotheophylline) and stoichiometry results in a 55.7% higher molecular weight for bietanautine, which directly impacts molar dosing calculations and formulation parameters [3].

Physicochemical Properties Salt Form Drug Design

Bietanautine vs. Dimenhydrinate: Distinct Counterion Impact on Pharmacological Balance

Bietanautine combines diphenhydramine (a CNS depressant and H1 antagonist) with acefylline, a xanthine derivative that acts as an adenosine receptor antagonist with mild stimulant properties . This combination is designed to offset the sedative effects of diphenhydramine. Dimenhydrinate utilizes 8-chlorotheophylline, a different xanthine derivative, for a similar purpose [1]. While direct comparative studies quantifying the differential offset of sedation between these two salts are lacking in the public domain, the distinct adenosine receptor binding profile of acefylline (Ki = 27,600 nM for human Adenosine A2B receptor) versus 8-chlorotheophylline (reported Ki values for adenosine A1/A2A receptors ~20-60 µM) [2] suggests a potential for differential central nervous system modulation.

Pharmacology CNS Effects Drug Combinations

Bietanautine vs. Diphenhydramine Hydrochloride: Solubility Profile

Bietanautine exhibits distinct solubility characteristics compared to the simple hydrochloride salt of diphenhydramine. Bietanautine is reported as 'sparingly soluble in water' and soluble in alcohol [1]. In contrast, diphenhydramine hydrochloride is freely soluble in water and alcohol [2]. This difference in aqueous solubility (sparingly soluble vs. freely soluble) is a direct consequence of the acefylline counterion and impacts dissolution rates, formulation strategies, and in vivo absorption profiles [3].

Physicochemical Properties Formulation Solubility

Bietanautine vs. Other First-Generation Antihistamines: Antiparkinsonian Indication

Bietanautine is formally classified with an ATC code of N04AB01, designating it as an antiparkinsonian agent, a therapeutic category not shared by many common first-generation antihistamines [1]. While diphenhydramine (ATC D04AA32, R06AA02) is also used off-label for Parkinsonian symptoms due to its central anticholinergic effects [2], bietanautine's specific ATC assignment underscores its established utility in this therapeutic area. The presence of the acefylline moiety may contribute to a differentiated CNS profile, though head-to-head clinical efficacy comparisons for Parkinson's disease are absent from the public literature.

Parkinson's Disease Anticholinergic Neuropharmacology

Bietanautine vs. Dimenhydrinate: Melting Point and Solid-State Properties

Bietanautine has a reported melting point of 168–170°C [1]. Dimenhydrinate, in contrast, melts at a lower temperature of 102–107°C [2]. This significant difference in melting point (minimum 63°C higher for bietanautine) reflects the distinct crystal lattice energy of the 2:1 acefylline-diphenhydramine salt compared to the 1:1 8-chlorotheophylline-diphenhydramine salt. This thermal property is a definitive identifier for material authentication and quality control, and it informs processing conditions such as drying and milling during formulation development [3].

Solid-State Chemistry Polymorphism Thermal Analysis

Bietanautine vs. Meclizine: Different Primary Therapeutic Targets and Pharmacological Mechanisms

Bietanautine, like diphenhydramine, is a first-generation ethanolamine-class H1 antihistamine with strong central anticholinergic activity, contributing to both its antiemetic and antiparkinsonian effects [1]. Meclizine, a piperazine-class H1 antihistamine, is also used for motion sickness but exhibits significantly less anticholinergic and sedative activity [2]. While quantitative receptor occupancy data directly comparing bietanautine and meclizine are not available, the class-level distinction is well-established: ethanolamines generally have higher anticholinergic burden (quantified using serum anticholinergic activity assays or expert-based scales) [3]. For example, diphenhydramine is consistently rated as having high anticholinergic activity (score of 3 on the Anticholinergic Drug Scale), while meclizine is rated as having low or no anticholinergic activity (score of 1 or 0) [4]. This suggests that bietanautine is more likely to be effective in conditions requiring central anticholinergic action, such as Parkinsonism or severe nausea with a vestibular component, whereas meclizine may be preferred when minimizing sedation and anticholinergic side effects is paramount.

Motion Sickness Histamine H1 Antagonists Mechanism of Action

Recommended Research and Procurement Scenarios for Bietanautine (CAS 6888-11-5)


Preclinical Motion Sickness and Vestibular Nausea Studies

Bietanautine is a logical candidate for motion sickness research in rodent models (e.g., rotation-induced emesis in Suncus murinus or conditioned taste aversion in rats). Its established use as Nautamine in humans for travel sickness validates its translational relevance [1]. The compound's potent H1 antagonism and central anticholinergic activity are the presumed mechanisms for reducing vestibular-induced nausea [2]. Researchers should use bietanautine over generic diphenhydramine HCl when the study design requires a salt form that mimics a specific clinical formulation or when the physicochemical properties (e.g., lower aqueous solubility) are more suitable for the chosen route of administration (e.g., oral gavage with a suspension vehicle) [3].

Investigation of Antiparkinsonian Agents and Extrapyramidal Symptom Management

Given its formal ATC classification as an antiparkinsonian agent (N04AB01), bietanautine is a suitable reference compound or active pharmaceutical ingredient for studies exploring the treatment of Parkinson's disease or drug-induced Parkinsonism [4]. Its central anticholinergic properties are the primary therapeutic mechanism for alleviating tremor and rigidity. While diphenhydramine is also used, bietanautine's specific formulation as an acefylline salt may offer a different CNS side effect profile (less sedation, as suggested by the counterion's stimulant properties), making it a potentially advantageous alternative in behavioral paradigms sensitive to sedation, such as rotarod performance or open field exploration .

Comparative Salt Form and Formulation Development

Bietanautine serves as an excellent case study for the impact of salt formation on the physicochemical and biopharmaceutical properties of a drug. Its molecular weight (731.75 g/mol), melting point (168–170°C), and solubility profile ('sparingly soluble in water') are distinctly different from diphenhydramine hydrochloride and dimenhydrinate [5][6]. Researchers engaged in solid-state chemistry, preformulation, or novel drug delivery system development can use bietanautine to investigate how a 2:1 salt with a specific xanthine counterion (acefylline) influences crystal packing, thermal stability, dissolution rate, and ultimately, oral bioavailability compared to other diphenhydramine salts [7].

Quote Request

Request a Quote for Bietanautine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.